molecular formula C7H14N4O3 B563099 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine CAS No. 100707-02-6

2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine

Cat. No.: B563099
CAS No.: 100707-02-6
M. Wt: 202.214
InChI Key: GWCYSYSVWRXLPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with glyoxal and ammonia, followed by nitration to introduce the nitro group . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in optimizing the reaction parameters, reducing production costs, and ensuring the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include amino derivatives, oxidized imidazoles, and substituted imidazole compounds.

Scientific Research Applications

2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole derivatives such as:

Uniqueness

What sets 2-ethoxy-4,5-dihydro-n-nitro-1h-imidazole-1-ethanamine apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

100707-02-6

Molecular Formula

C7H14N4O3

Molecular Weight

202.214

IUPAC Name

N-[2-(2-ethoxy-4,5-dihydroimidazol-1-yl)ethyl]nitramide

InChI

InChI=1S/C7H14N4O3/c1-2-14-7-8-3-5-10(7)6-4-9-11(12)13/h9H,2-6H2,1H3

InChI Key

GWCYSYSVWRXLPH-UHFFFAOYSA-N

SMILES

CCOC1=NCCN1CCN[N+](=O)[O-]

Synonyms

1H-Imidazole-1-ethanamine,2-ethoxy-4,5-dihydro-N-nitro-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.